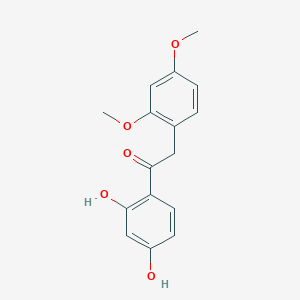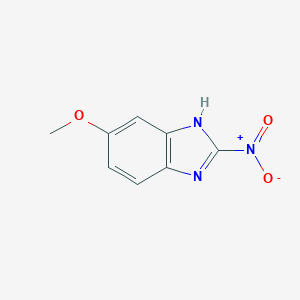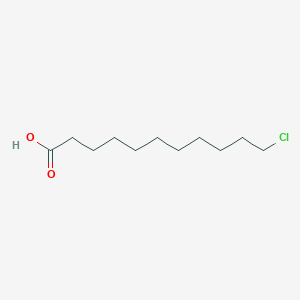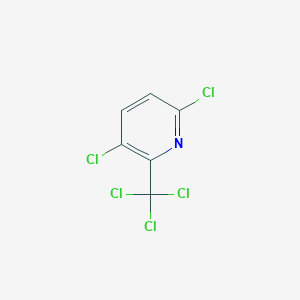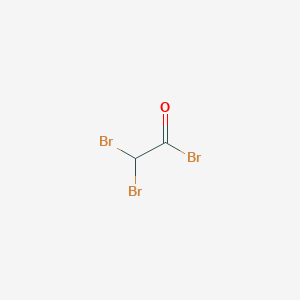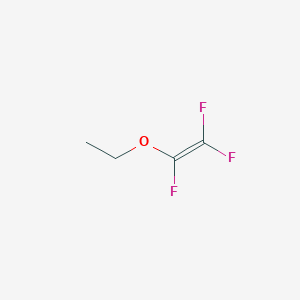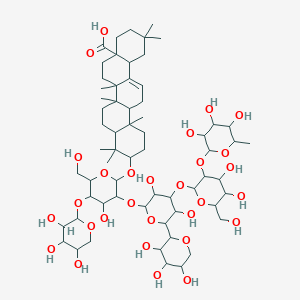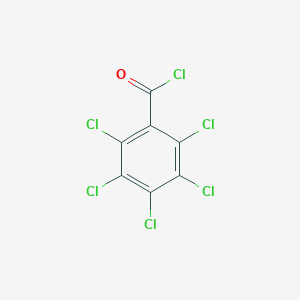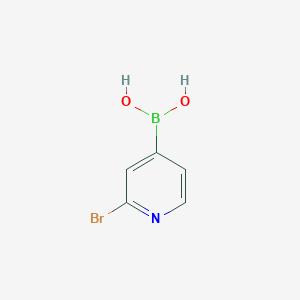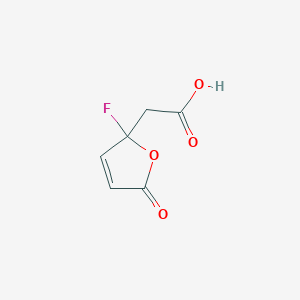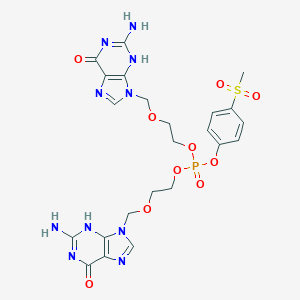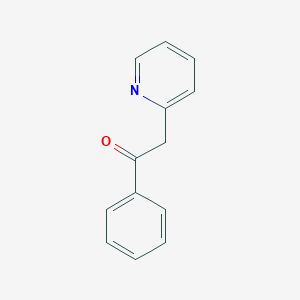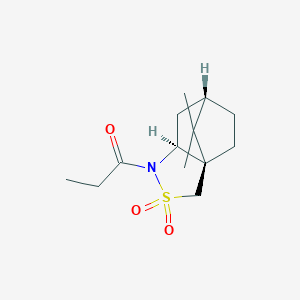
9-Fluoro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione is a synthetic glucocorticoid that has been widely used in scientific research. It is commonly known as flumethasone and is a potent anti-inflammatory and immunosuppressive agent. Flumethasone has been used in various fields of research, including pharmacology, toxicology, and immunology, due to its unique biochemical and physiological properties.
Mechanism Of Action
The mechanism of action of flumethasone is similar to other glucocorticoids. It binds to the glucocorticoid receptor and regulates the expression of various genes involved in inflammation, immune response, and metabolism. Flumethasone also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. The overall effect of flumethasone is to suppress the immune response and reduce inflammation.
Biochemical And Physiological Effects
Flumethasone has a wide range of biochemical and physiological effects on the body. It increases the production of glucose in the liver and reduces glucose uptake by peripheral tissues. It also increases the breakdown of proteins and inhibits protein synthesis, leading to muscle wasting and osteoporosis. Flumethasone also has effects on the cardiovascular system, including increased blood pressure and fluid retention.
Advantages And Limitations For Lab Experiments
Flumethasone has several advantages for use in laboratory experiments. It is a potent glucocorticoid that can be used at low concentrations to achieve significant effects. It is also stable and has a long half-life, making it suitable for long-term studies. However, flumethasone also has limitations, including its potential for toxicity and the need for careful control of dosing and administration.
Future Directions
There are several future directions for research on flumethasone. One area of interest is the development of new synthetic glucocorticoids with improved safety and efficacy profiles. Another area is the investigation of the role of glucocorticoids in the regulation of the microbiome and its effects on health and disease. Finally, the use of flumethasone in combination with other drugs and therapies is an area of active research, with the potential to improve treatment outcomes in various diseases.
Synthesis Methods
Flumethasone is synthesized by the reaction of 6α-methylprednisolone with fluoroacetic acid in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to flumethasone by the addition of a base. The synthesis of flumethasone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Scientific Research Applications
Flumethasone has been extensively used in scientific research to investigate the mechanisms of action of glucocorticoids and their effects on various physiological processes. It has been used in studies on inflammation, allergy, asthma, autoimmune diseases, and cancer. Flumethasone has also been used in toxicology studies to evaluate the safety and toxicity of other drugs and chemicals.
properties
CAS RN |
1895-19-8 |
|---|---|
Product Name |
9-Fluoro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione |
Molecular Formula |
C22H29FO3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,17S)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO3/c1-12-9-18-16-6-5-15(13(2)24)20(16,3)11-19(26)22(18,23)21(4)8-7-14(25)10-17(12)21/h7-8,10,12,15-16,18-19,26H,5-6,9,11H2,1-4H3/t12-,15+,16-,18-,19-,20+,21-,22-/m0/s1 |
InChI Key |
ZHGQAFTZDPRKBI-ORKYMPNQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)C(=O)C |
SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)C(=O)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)C(=O)C |
Other CAS RN |
1895-19-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



